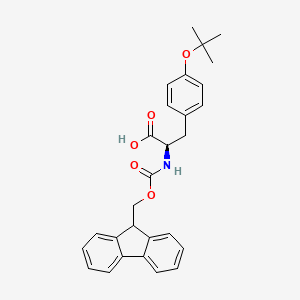

Fmoc-D-Tyr(tBu)-OH

CAS No.: 118488-18-9; 71989-38-3

Cat. No.: VC5334326

Molecular Formula: C28H29NO5

Molecular Weight: 459.542

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118488-18-9; 71989-38-3 |

|---|---|

| Molecular Formula | C28H29NO5 |

| Molecular Weight | 459.542 |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 |

| Standard InChI Key | JAUKCFULLJFBFN-RUZDIDTESA-N |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-D-Tyr(tBu)-OH (C₂₈H₂₉NO₅; molecular weight 459.53 g/mol) features a stereospecific D-tyrosine backbone with orthogonal protecting groups:

-

Fmoc group: Protects the α-amino group, removable under mild basic conditions (e.g., piperidine).

-

tBu group: Shields the phenolic hydroxyl group, stable under acidic conditions but cleavable with trifluoroacetic acid (TFA).

Table 1: Key Physicochemical Parameters

The compound’s crystalline form and stability under refrigeration make it suitable for long-term storage. Its solubility in polar aprotic solvents (e.g., dimethylformamide) facilitates its use in SPPS, while limited water solubility necessitates organic solvent systems for handling .

Synthesis and Industrial Production

Synthetic Methodology

Industrial synthesis involves sequential protection of D-tyrosine:

-

Amino Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) yields Fmoc-D-Tyr-OH.

-

Hydroxyl Protection: Treatment with tert-butyl chloride under alkaline conditions installs the tBu group, producing Fmoc-D-Tyr(tBu)-OH .

Quality Control

Purification via recrystallization or chromatography ensures ≥95% purity, critical for avoiding truncated peptides during synthesis. Industrial-scale production employs automated reactors to maintain consistent reaction temperatures and stoichiometric ratios, achieving batch yields exceeding 80% .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy dominates modern SPPS due to its compatibility with acid-labile linkers and side-chain protecting groups. Key advantages include:

-

Selective Deprotection: The Fmoc group is removed with 20% piperidine in DMF, leaving the tBu group intact .

-

Reduced Racemization: D-configuration minimizes epimerization risks during coupling steps compared to L-isomers.

Supramolecular Assembly

At concentrations ≥5 mM, Fmoc-D-Tyr(tBu)-OH self-assembles into spherical aggregates at room temperature, transitioning to fibrillar structures upon heating to 70°C. This property is exploited in designing peptide-based hydrogels for drug delivery .

Biological and Therapeutic Implications

Neurotransmitter Modulation

As a tyrosine derivative, this compound influences catecholamine biosynthesis pathways:

-

Dopamine Synthesis: Serves as a precursor in enzymatic cascades producing dopamine, norepinephrine, and epinephrine .

-

Neurological Disorders: Preclinical studies suggest potential in mitigating Parkinson’s disease symptoms and attention deficit disorders by modulating dopaminergic activity .

Metabolic and Physiological Effects

Reported benefits include:

-

Weight Management: Enhances leptin sensitivity, reducing hyperphagia in obesity models .

-

Stress Adaptation: Upregulates adrenal hormone synthesis, improving resilience to physical and psychological stressors .

Table 2: Therapeutic Applications and Mechanisms

| Application | Proposed Mechanism |

|---|---|

| Anti-fatigue | Augments mitochondrial ATP production |

| Antidepressant | Increases synaptic serotonin levels |

| Antihypertensive | Inhibits angiotensin-converting enzyme |

Industrial and Agricultural Uses

Feed Additives

Incorporated into poultry feed to:

-

Optimize amino acid balance, reducing phenylalanine conversion demands.

-

Prevent weight loss in chicks by maintaining thyroid hormone synthesis .

Cosmetics

The tyrosine moiety’s UV-absorbing properties are leveraged in sunscreen formulations, although this application remains exploratory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume